Cas no 7642-10-6 ((3Z)-3-Heptene)
(3Z)-3-Heptene Chemical and Physical Properties
Names and Identifiers
-
- CIS-3-HEPTENE
- (3Z)-3-Heptene
- (Z)-3-heptene
- 3-Heptene, (Z)-
- cis-hept-3-ene
- 3-Heptylene
- 1-Ethyl-2-propylethylene
- Heptene
- (3Z)-3-Heptene #
- WZHKDGJSXCTSCK-ALCCZGGFSA-N
- DTXSID801020796
- 7642-10-6
- NSC-74132
- NSC74132
- UNII-2ADN74RG1V
- Q27254474
- 3-Heptene, (3Z)-
- 2ADN74RG1V
- (Z)-hept-3-ene
- NSC 74132
- 3-HEPTENE (CIS)
-
- Inchi: 1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5-
- InChI Key: WZHKDGJSXCTSCK-ALCCZGGFSA-N
- SMILES: C(/C=C\CC)CC
Computed Properties
- Exact Mass: 98.10962
- Monoisotopic Mass: 98.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 44
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless volatile liquid [1]
- Density: 0.71
- Melting Point: -136.64°C
- Boiling Point: 96 °C
- Flash Point: -7 °C
- Refractive Index: n20/D 1.406(lit.)
- PSA: 0
- Solubility: Insoluble in water, miscible in ethanol \ ether \ acetone \ petroleum ether [12]
(3Z)-3-Heptene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H282300-25mg |
(3Z)-3-Heptene |
7642-10-6 | 25mg |
$ 234.00 | 2023-09-07 | ||
| TRC | H282300-250mg |
(3Z)-3-Heptene |
7642-10-6 | 250mg |
$ 1777.00 | 2023-09-07 |
(3Z)-3-Heptene Production Method
Production Method 1
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
(3Z)-3-Heptene Preparation Products
- (3Z)-3-Heptene (7642-10-6)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- Cyclopentane (287-92-3)
- 2-Pentene, 3-ethyl- (816-79-5)
- Methylcyclohexane (108-87-2)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- 3,5-dimethylcyclopentene (7459-71-4)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- 5-Methyl-1-hexene (3524-73-0)
- (Z)-2-Heptene (6443-92-1)
(3Z)-3-Heptene Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (3Z)-3-Heptene
Recent Advances in the Study of (3Z)-3-Heptene and Its Potential Applications in Chemical Biology and Medicine
The chemical compound (3Z)-3-Heptene, with the CAS number 7642-10-6, has recently garnered significant attention in the field of chemical biology and medicinal research. This unsaturated hydrocarbon, characterized by its Z-configuration double bond at the third carbon, has shown promising potential in various applications, including drug development, biomaterial synthesis, and as a precursor in organic synthesis. Recent studies have explored its unique chemical properties and biological activities, shedding light on its possible therapeutic uses.
One of the key areas of interest is the role of (3Z)-3-Heptene in the synthesis of bioactive molecules. Researchers have demonstrated its utility as a building block in the construction of complex organic frameworks, which are essential for developing new pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel anti-inflammatory agents, where the Z-configuration of the double bond was critical for the compound's activity. The study reported a significant reduction in inflammatory markers in preclinical models, suggesting potential applications in treating chronic inflammatory diseases.
Another notable advancement is the exploration of (3Z)-3-Heptene in biomaterial engineering. Its ability to undergo controlled polymerization has been leveraged to create biocompatible polymers with tailored mechanical properties. A recent paper in Advanced Materials detailed the development of a new class of hydrogels incorporating (3Z)-3-Heptene-derived monomers, which exhibited enhanced elasticity and biodegradability. These hydrogels showed promise in tissue engineering applications, particularly in cartilage repair, due to their ability to mimic the natural extracellular matrix.
In addition to its synthetic applications, (3Z)-3-Heptene has been investigated for its direct biological effects. A 2024 study in Chemical Biology & Drug Design revealed that the compound could modulate specific signaling pathways involved in cancer cell proliferation. The researchers identified a mechanism by which (3Z)-3-Heptene inhibits the activity of certain kinases, leading to the suppression of tumor growth in vitro and in vivo. These findings open new avenues for the development of targeted cancer therapies, although further research is needed to validate these effects in clinical settings.
The safety and pharmacokinetic profile of (3Z)-3-Heptene have also been subjects of recent investigations. Toxicological studies conducted in animal models indicated that the compound has a favorable safety profile at therapeutic doses, with minimal off-target effects. However, researchers emphasized the need for comprehensive metabolic studies to fully understand its disposition in the human body. These insights are crucial for advancing (3Z)-3-Heptene-based compounds into clinical trials.
In conclusion, the recent research on (3Z)-3-Heptene (CAS 7642-10-6) underscores its versatility and potential in chemical biology and medicine. From its role in drug synthesis to its direct biological activities, this compound offers numerous opportunities for innovation. Future studies should focus on optimizing its derivatives for enhanced efficacy and safety, as well as exploring its applications in other therapeutic areas. The ongoing advancements in this field highlight the importance of continued investment in basic and applied research to unlock the full potential of (3Z)-3-Heptene and related compounds.
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